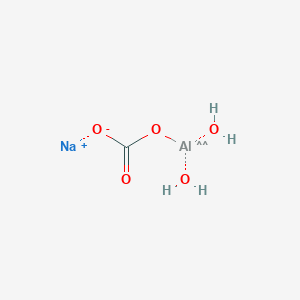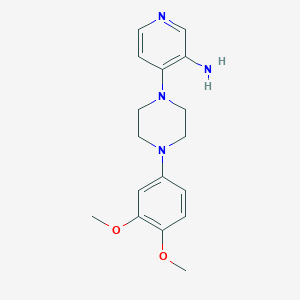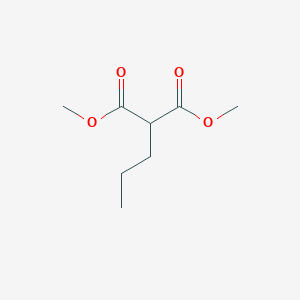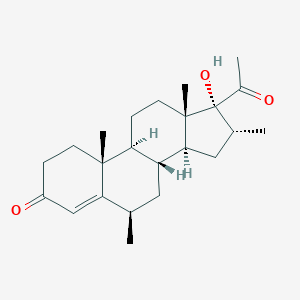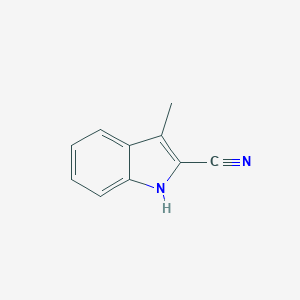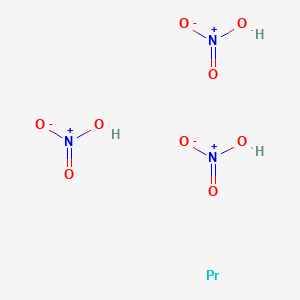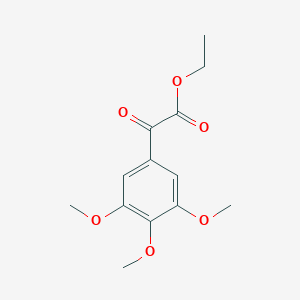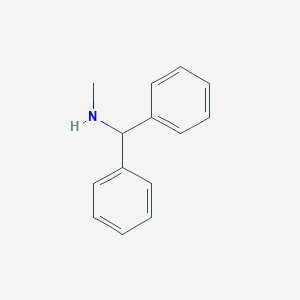
N-(Diphenylmethyl)methylamine
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of N-(Diphenylmethyl)methylamine and its derivatives involves multiple steps, including the treatment of triorganoelement halides with 1,1-diphenyl-2-azaallyllithium. This process results in compounds that exhibit interesting spectroscopic properties, such as IR, UV, and NMR data, indicating conjugative interaction between elements and the N=C group (Popowski, Hahn, & Kelling, 1976).
Molecular Structure Analysis
The molecular structure of N-(Diphenylmethyl)methylamine and related compounds has been elucidated through X-ray crystallography, revealing significant torsion angles and bond distances that reflect their unique molecular configurations (Cotton, Kühn, & Yokochi, 1996).
Chemical Reactions and Properties
N-(Diphenylmethyl)methylamine participates in various chemical reactions, forming complex molecules with significant biological and catalytic applications. For instance, its reactions with transition metal complexes have been explored for their potential use in cross-coupling reactions (Aydemir, Baysal, Durap, Gümgüm, Özkar, & Yıldırım, 2009).
Wissenschaftliche Forschungsanwendungen
Anticancer Properties : N-(Diphenylmethyl)methylamine derivatives have been studied for their anticancer properties. A study found that a polypyridyl compound, acting as a bridging ligand and coordinating to two Pt(II) ions, exhibited significant anticancer properties upon investigation (Lo et al., 2015).
Synthesis of Organometallic Compounds : N-(Diphenylmethylene)triorganoelement-methylamines have been prepared for various applications in organometallic chemistry. These compounds were synthesized and their IR, UV, and NMR data were discussed, indicating their potential in various chemical syntheses (Popowski, Hahn, & Kelling, 1976).
Pharmacological Studies : In pharmacological research, derivatives of N-(Diphenylmethyl)methylamine, such as ephenidine, were investigated for their potential as NMDA receptor antagonists, revealing their potential use in understanding dissociative, cognitive, and hallucinogenic effects in humans (Kang et al., 2017).
Metabolic Studies : The metabolic formation of dimethylamine and methylamine from drugs containing N-(Diphenylmethyl)methylamine was studied, highlighting the importance of these compounds in understanding drug metabolism and pharmacokinetics (Yamada et al., 1993).
Chemical Complex Formation : Studies on methylamine clusters revealed significant nonadditivity in their interaction energies, which is crucial in understanding the chemical behavior of these compounds in various reactions (Cabaleiro-Lago & Ríos, 2000).
Catalytic Reductive Amination : Reductive N-methylation reactions using N-(Diphenylmethyl)methylamine derivatives are critical in synthesizing N-methylamines, with significant applications in chemical, pharmaceutical, and material industries (Goyal et al., 2021).
Synthesis of Ligands and Complexes : N-(Diphenylmethyl)methylamine derivatives are used in synthesizing novel ligands and complexes, such as unsymmetric ferrocene diphosphine ligands, which are significant in organometallic chemistry (Bárta, Císařová, & Štěpnička, 2018).
Chemotherapy Research : The antitumor effects of nitrogen mustards, such as mechlorethamine, which contain N-(Diphenylmethyl)methylamine structure, have been investigated for their DNA-protein cross-linking properties, providing insights into their mechanisms of action in chemotherapy (Michaelson-Richie et al., 2011).
Safety And Hazards
Zukünftige Richtungen
“N-(Diphenylmethyl)methylamine” is commonly used as a reagent for organic compound synthesis and is also used in the study of enzyme kinetics, protein-ligand interactions, and enzyme inhibition . Future research directions could involve exploring its potential uses in other areas of chemistry and biology.
Eigenschaften
IUPAC Name |
N-methyl-1,1-diphenylmethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N/c1-15-14(12-8-4-2-5-9-12)13-10-6-3-7-11-13/h2-11,14-15H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHDMMLFAFLZUEV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(C1=CC=CC=C1)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60328535 | |
| Record name | N-(Diphenylmethyl)methylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60328535 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(Diphenylmethyl)methylamine | |
CAS RN |
14683-47-7 | |
| Record name | N-(Diphenylmethyl)methylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60328535 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-(Diphenylmethyl)methylamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



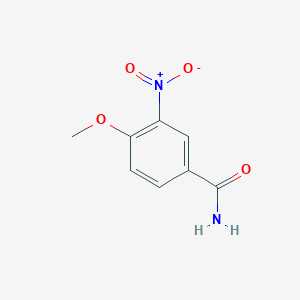

![Benzo[g]pteridine-2,4(1H,3H)-dione, 1,3,7,8-tetramethyl-](/img/structure/B82157.png)
